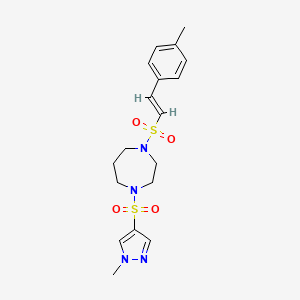

(E)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane

Descripción

(E)-1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane is a synthetic diazepane derivative characterized by two distinct sulfonyl groups attached to a seven-membered heterocyclic ring. The (E)-styryl group introduces geometric isomerism, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c1-16-4-6-17(7-5-16)8-13-27(23,24)21-9-3-10-22(12-11-21)28(25,26)18-14-19-20(2)15-18/h4-8,13-15H,3,9-12H2,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRALCMQYHFSJR-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure, which incorporates both pyrazole and diazepane moieties, suggests a range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3S2. Its molecular weight is approximately 380.48 g/mol. The compound features a diazepane ring, which is known for enhancing the pharmacological properties of drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S₂ |

| Molecular Weight | 380.48 g/mol |

| CAS Number | 2035000-76-9 |

| Purity | ≥ 95% |

The biological activity of this compound may be attributed to several mechanisms:

Enzyme Inhibition: The sulfonyl groups may interact with various enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme dysregulation plays a role.

Receptor Modulation: The presence of the diazepane structure allows for interaction with neurotransmitter receptors, which could influence neuropharmacological pathways.

Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives possess anticancer activity. For instance, compounds containing pyrazole rings have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

A specific case study highlighted the cytotoxic effects of a related pyrazole compound against human cancer cell lines. The results demonstrated that the compound could significantly reduce cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazole-containing compounds. A review noted that these compounds exhibit a broad spectrum of activity against bacteria and fungi . The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines.

- Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Antimicrobial Testing:

- Another study investigated the antimicrobial efficacy of related pyrazole derivatives against common pathogens.

- The findings showed promising results, with significant inhibition zones observed in bacterial cultures treated with the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Diazepane Moieties

Compounds sharing sulfonyl and diazepane groups are often studied for their conformational flexibility and binding affinity. For example:

- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): This triazole-dioxolane derivative exhibits a rigid aromatic core compared to the diazepane backbone of the target compound.

- 1-[(4-Methylphenyl)methyl]-5-[(4-methylphenyl)selanyl]-4-nitro-1H-pyrazole (): While lacking a diazepane ring, its pyrazole-sulfonyl/selenyl groups highlight the importance of electron-withdrawing substituents in modulating reactivity and stability.

Physicochemical and Functional Comparisons

The target compound’s dual sulfonyl groups may enhance hydrogen-bonding interactions compared to analogues with single sulfonyl or selenyl substituents. However, its larger size and conformational flexibility could reduce bioavailability compared to smaller pyrazole derivatives .

Methodological Considerations for Similarity Analysis

Compound similarity comparisons rely on structural descriptors (e.g., pharmacophores, topological indices) and bioactivity data. The target compound’s (E)-styryl group introduces a geometric constraint absent in most analogues, necessitating 3D alignment methods for accurate similarity scoring . Computational tools like SHELXL () and ORTEP-3 () are critical for resolving stereochemical details, which are essential for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.